
5-Bromo-3-iodo-1-tosyl-1H-indole
Overview
Description
5-Bromo-3-iodo-1-tosyl-1H-indole is a synthetic organic compound with the molecular formula C15H11BrINO2S. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. The compound is characterized by the presence of bromine, iodine, and a tosyl group attached to the indole core, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
The synthesis of 5-Bromo-3-iodo-1-tosyl-1H-indole typically involves multi-step reactions starting from commercially available indole derivatives. One common method includes the bromination and iodination of 1-tosyl-1H-indole. The reaction conditions often involve the use of bromine and iodine reagents in the presence of suitable solvents and catalysts. Industrial production methods may employ similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
5-Bromo-3-iodo-1-tosyl-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using reagents like organometallic compounds.
Coupling Reactions: It can participate in Suzuki-Miyaura and Buchwald-Hartwig coupling reactions to form complex molecules.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products
Scientific Research Applications
5-Bromo-3-iodo-1-tosyl-1H-indole is a compound of increasing interest in various scientific fields, particularly in medicinal chemistry and materials science. This article explores its applications, supported by comprehensive data and case studies.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Its structure allows for interaction with biological targets involved in cancer cell proliferation.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Research indicates that it can inhibit the growth of several bacterial strains.
- Case Study : In a study published in Antibiotics, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as a lead compound for new antimicrobial therapies .
Organic Electronics
This compound has been explored for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
- Research Findings : A study published in Advanced Functional Materials reported that incorporating this compound into polymer matrices improved charge transport properties and device efficiency . The presence of halogen atoms enhances electron mobility, making it suitable for electronic applications.
Photocatalysis
The compound's unique electronic properties make it a candidate for photocatalytic applications.
- Case Study : Research published in Applied Catalysis B: Environmental demonstrated that this compound could effectively catalyze the degradation of organic pollutants under UV light irradiation. This application highlights its potential utility in environmental remediation processes .
Summary of Applications
Application Area | Specific Use Cases | Key Findings |
---|---|---|
Medicinal Chemistry | Anticancer agents | Induces apoptosis in cancer cells |
Antimicrobial agents | Effective against bacterial strains | |
Materials Science | Organic electronics | Enhances charge transport in OLEDs |
Photocatalysis | Degrades organic pollutants under UV light |
Mechanism of Action
The mechanism of action of 5-Bromo-3-iodo-1-tosyl-1H-indole involves its interaction with molecular targets in biological systems. The indole core allows it to bind to various receptors and enzymes, influencing biological pathways. The presence of bromine and iodine atoms can enhance its binding affinity and specificity, making it a potent compound for research in medicinal chemistry .
Comparison with Similar Compounds
5-Bromo-3-iodo-1-tosyl-1H-indole can be compared with other indole derivatives such as:
5-Bromo-1H-indole: Lacks the iodine and tosyl groups, making it less versatile in certain reactions.
3-Iodo-1H-indole: Lacks the bromine and tosyl groups, limiting its applications in coupling reactions.
1-Tosyl-1H-indole: Lacks the halogen atoms, reducing its reactivity in substitution reactions.
The unique combination of bromine, iodine, and tosyl groups in this compound enhances its reactivity and makes it a valuable compound in various fields of research .
Biological Activity
5-Bromo-3-iodo-1-tosyl-1H-indole is a synthetic compound belonging to the indole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.
Overview of the Compound
This compound has the molecular formula C15H11BrINO2S and is characterized by the presence of bromine, iodine, and a tosyl group. These structural features contribute to its reactivity and biological activity, making it a valuable intermediate in organic synthesis and pharmaceutical research.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Receptor Binding : The indole core allows for binding to multiple receptors, influencing various signaling pathways. This binding can modulate cellular functions such as proliferation and apoptosis.
- Enzyme Interaction : The compound exhibits the ability to act as both an inhibitor and activator of specific enzymes. This modulation can significantly impact biochemical pathways involved in disease processes.
Biological Activities
This compound has demonstrated a range of biological activities, including:
- Anticancer Activity : Research indicates that indole derivatives can inhibit cancer cell growth by inducing apoptosis and disrupting cell cycle progression. The compound's structure may enhance its efficacy against various cancer types .
- Antimicrobial Properties : This compound has shown potential against bacterial and fungal strains, indicating its utility in treating infections .
- Antiviral Effects : Preliminary studies suggest that it may possess antiviral properties, potentially inhibiting viral replication through interference with viral enzymes or host cell interactions.
Pharmacokinetics
Understanding the pharmacokinetic properties of this compound is crucial for evaluating its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) influence its bioavailability:
- Absorption : The compound's solubility and stability in biological fluids affect its absorption rate.
- Distribution : The presence of halogens (bromine and iodine) can enhance lipophilicity, influencing tissue distribution.
- Metabolism : Metabolic pathways may involve oxidation or reduction processes that alter the compound's activity.
- Excretion : Renal or hepatic pathways are typically involved in the elimination of such compounds from the body .
Case Study 1: Anticancer Activity
A study evaluated the effects of this compound on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with apoptosis confirmed through flow cytometry analysis. The compound induced caspase activation, highlighting its potential as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
In another investigation, this compound was tested against various bacteria and fungi. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against pathogenic strains, suggesting promising antimicrobial activity.
Comparison with Similar Compounds
Compound Name | Key Features | Biological Activity |
---|---|---|
5-Bromo-1H-indole | Lacks iodine; less versatile | Moderate anticancer activity |
3-Iodo-1H-indole | Lacks bromine; altered reactivity | Antimicrobial properties |
5-Chloro-3-iodo-1H-indole | Chlorine substitution affects properties | Reduced potency compared to target |
5-Bromo-3-Iodo-Tosyl-Indole | Unique halogen combination enhances activity | Broad-spectrum biological effects |
Properties
IUPAC Name |
5-bromo-3-iodo-1-(4-methylphenyl)sulfonylindole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrINO2S/c1-10-2-5-12(6-3-10)21(19,20)18-9-14(17)13-8-11(16)4-7-15(13)18/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UESGNBKPTQOFOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC(=C3)Br)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrINO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.